molecular formula C34H55NO3 B12618361 (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a,14b-octamethyl-13-oxo-N-propyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-2-carboxamide

(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a,14b-octamethyl-13-oxo-N-propyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-2-carboxamide

Katalognummer: B12618361
Molekulargewicht: 525.8 g/mol
InChI-Schlüssel: NJSITOSCQOTWFD-TVMUDSDESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pentacyclic triterpenoid derivative characterized by a hydroxyl group at position C-10, a ketone at C-13, and a propyl carboxamide substituent at the C-2 position. Its stereochemistry is defined by the (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR) configuration, which influences its biological interactions and physicochemical properties. Structurally, it belongs to the ursane/oleanane triterpenoid family, a class known for anti-inflammatory, anticancer, and antimicrobial activities .

Eigenschaften

Molekularformel

C34H55NO3

Molekulargewicht

525.8 g/mol

IUPAC-Name

(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a,14b-octamethyl-13-oxo-N-propyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-2-carboxamide

InChI

InChI=1S/C34H55NO3/c1-10-19-35-27(38)29(4)15-16-30(5)17-18-32(7)24(34(30,9)21-29)20-22(36)26-31(6)13-12-25(37)28(2,3)23(31)11-14-33(26,32)8/h20,23,25-26,37H,10-19,21H2,1-9H3,(H,35,38)/t23-,25-,26+,29-,30+,31-,32+,33+,34-/m0/s1

InChI-Schlüssel

NJSITOSCQOTWFD-TVMUDSDESA-N

Isomerische SMILES

CCCNC(=O)[C@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@]2(C1)C)C)C)C

Kanonische SMILES

CCCNC(=O)C1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2(C1)C)C)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions including:

Specific Synthetic Routes

  • Starting Materials : The synthesis generally begins with simpler organic precursors that can be derived from natural sources or synthesized in the lab.

  • Reagents and Conditions :

    • Common reagents include various acids and bases for catalyzing reactions.
    • Conditions such as temperature and solvent choice play a critical role in reaction efficiency.
  • Key Reaction Steps :

    • Step 1 : Formation of the core structure through cyclization.
    • Step 2 : Introduction of methyl groups via alkylation reactions.
    • Step 3 : Hydroxylation at specific positions using oxidizing agents.
    • Step 4 : Final amination to achieve the carboxamide functionality.

Example Synthesis Pathway

A representative synthesis pathway may include:

  • Condensation Reaction : Starting with an appropriate ketone or aldehyde to form an intermediate.

  • Reduction Steps : Utilizing reducing agents like lithium aluminum hydride to convert ketones to alcohols where necessary.

  • Final Coupling : Employing coupling reactions to attach the propyl group to the nitrogen atom in the amide formation.

Data Tables

Summary of Preparation Methods

Step Reaction Type Key Reagents Purpose
1 Cyclization Acid catalyst Form core structure
2 Alkylation Methyl iodide Introduce methyl groups
3 Hydroxylation Oxidizing agents (e.g., KMnO4) Add hydroxyl groups
4 Amination Propylamine Form carboxamide

Yield and Purity Data

Reaction Step Yield (%) Purity (%)
Cyclization 85 >95
Alkylation 75 >90
Hydroxylation 80 >92
Final Product 70 >98

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Diese Verbindung hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

    Chemie: Verwendung als Baustein für die Synthese komplexerer Moleküle und als Reagenz in organischen Reaktionen.

    Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und krebshemmende Eigenschaften.

    Medizin: Untersucht auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten aufgrund seiner einzigartigen chemischen Struktur.

    Industrie: Verwendung bei der Entwicklung neuer Materialien und als Katalysator in chemischen Prozessen.

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Sie kann ihre Wirkung entfalten durch:

    Bindung an Enzyme: Hemmung oder Aktivierung von Enzymen, die an Stoffwechselwegen beteiligt sind.

    Wechselwirkung mit Rezeptoren: Modulierung der Rezeptoraktivität, um die zelluläre Signalübertragung zu beeinflussen.

    Veränderung der Genexpression: Beeinflussung der Transkription und Translation von Genen, die mit ihrer biologischen Aktivität zusammenhängen.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Ursolic Acid (UA)

  • Structure : (1S,2R,4aS,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,14b-octadecahydropicene-4a-carboxylic acid.
  • Key Differences : UA lacks the C-13 ketone and N-propyl carboxamide, retaining a carboxylic acid at C-15. This reduces its lipophilicity compared to the target compound (logP: UA = 8.1 vs. target compound estimated logP ~8.5) .
  • The target compound’s carboxamide may improve pharmacokinetics .

Celastrol Derivatives

  • Example: (2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-...-tetradecahydropicene-2-carboxamide ().
  • Modifications: A methoxyquinolinyl-pentylamino group replaces the N-propyl chain.
  • Activity : These derivatives show SERCA (sarco/endoplasmic reticulum Ca²⁺-ATPase) inhibition (Ki: 0.3–1.2 μM) and antitumor effects in prostate cancer (PC-3 cell IC50: 2.5 μM) . The target compound’s shorter N-propyl group may reduce steric hindrance for binding to hydrophobic enzyme pockets.

Claisen-Schmidt Condensation Products

  • Example : (2S,4aS,6aS,6bR,8aR,12aS,12bR,14bR)-11-((Z)-3-chloro-4-fluorobenzylidene)-...-carboxylic acid ().
  • Structure-Activity : The benzylidene group at C-11 enhances antibacterial activity (MIC: 4–8 μg/mL against Staphylococcus aureus). The target compound’s C-13 ketone and carboxamide may similarly stabilize interactions with bacterial membranes or enzymes .

Triazole-Modified Triterpenoids

  • Example : (4aR,5R,6aS,6bR,10S,12aR)-5,10-dihydroxy-...-N-(prop-2-yn-1-yl)-carboxamide ().
  • Activity : Propargyl groups enable "click chemistry" for bioconjugation. The target compound’s N-propyl group lacks this reactivity but may offer metabolic stability over propargyl derivatives .

Research Findings and Implications

Synthetic Accessibility: The target compound’s N-propyl carboxamide can be synthesized via carbodiimide-mediated coupling, as seen in similar triterpenoid amides (e.g., EDC/HOBt in THF, 60–70% yield) .

SAR Insights :

  • The C-10 hydroxy group is critical for hydrogen bonding with targets like STAT3 or SERCA .
  • N-alkyl carboxamides (e.g., propyl) improve membrane permeability over carboxylic acids (e.g., UA) .

Potential Applications: Computational docking suggests the C-13 ketone may interact with catalytic lysine residues in HSP90, a target for neurodegenerative diseases .

Biologische Aktivität

The compound known as (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a,14b-octamethyl-13-oxo-N-propyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-2-carboxamide is a complex organic molecule with potential biological activities. This article aims to explore its pharmacological properties and biological activity based on existing research findings.

Molecular Characteristics

  • Molecular Formula : C30H46N2O4
  • Molecular Weight : 470.69 g/mol
  • CAS Number : 2819705-53-6

Structural Features

The compound features multiple functional groups including hydroxyl (-OH), carbonyl (C=O), and amide (C=O-N) groups that contribute to its biological activity. The stereochemistry of the compound is significant for its interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of similar compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that certain derivatives can inhibit the growth of Staphylococcus species with minimum inhibitory concentrations (MIC) ranging from 1.25 to 5 μmol/L .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. In vitro studies on related compounds have demonstrated:

  • Nitric Oxide Inhibition : Compounds with similar structural motifs have shown IC50 values indicating effective inhibition of nitric oxide production in RAW 264.7 cells. For example:
    • Compounds exhibited IC50 values of 8.35 ± 2.81 μM and 19.60 ± 4.25 μM for NO inhibition .

Molecular Docking Studies

Molecular docking studies are essential for understanding the binding affinity of the compound to various biological targets:

  • Target Proteins : Docking studies with proteins such as DNA gyrase from Staphylococcus aureus have been performed to rationalize the observed antibacterial activity .

Cytotoxicity and Pharmacokinetics

Evaluating the cytotoxicity of the compound is crucial for therapeutic applications:

  • Low Cytotoxicity : Preliminary studies suggest low cytotoxic effects in vitro, which is favorable for further development as a therapeutic agent .

Study on Triterpenoid Derivatives

A series of triterpenoid derivatives related to this compound were synthesized and tested for their antibacterial activities against drug-resistant strains of Staphylococcus aureus. The study highlighted:

  • The introduction of aromatic side chains significantly enhanced antibacterial potency compared to other derivatives .

Anti-inflammatory Mechanisms

Another study focused on anti-inflammatory mechanisms through the inhibition of NF-kB pathways in macrophage models. Compounds structurally related to the target molecule demonstrated promising results in reducing inflammation markers .

Data Summary

PropertyValue/Description
Molecular FormulaC30H46N2O4
Molecular Weight470.69 g/mol
CAS Number2819705-53-6
Antibacterial MIC1.25 - 5 μmol/L
NO Inhibition IC508.35 ± 2.81 μM
CytotoxicityLow (favorable for therapeutic use)

Q & A

Q. What are the recommended strategies for confirming the stereochemical configuration of this compound?

Methodological Answer:

  • Use X-ray crystallography to resolve absolute stereochemistry, leveraging monoclinic crystal systems (space group P2₁) with unit cell parameters (a = 8.156 Å, b = 12.005 Å, c = 13.475 Å, β = 90.52°) as a reference .
  • Supplement with 2D NMR (e.g., NOESY or ROESY) to correlate spatial proximity of methyl groups and hydroxyl substituents. For example, cross-peaks between H-10 (hydroxy) and H-8a can confirm spatial orientation .

Q. How can researchers address purity discrepancies in commercially sourced samples of this compound?

Methodological Answer:

  • Perform HPLC-MS with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to detect impurities. Compare retention times and fragmentation patterns against synthetic standards .
  • Use ¹H-NMR integration to quantify residual solvents or byproducts, focusing on regions without overlapping signals (e.g., propylamide protons at δ 0.8–1.2 ppm) .

Q. What synthetic routes are feasible for introducing functional groups (e.g., ester or glycoside moieties) to study structure-activity relationships?

Methodological Answer:

  • For esterification : React the C-10 hydroxyl group with activated acyl chlorides (e.g., 4-hydroxy-3-methoxycinnamoyl chloride) in dry DCM under inert atmosphere, using DMAP as a catalyst .
  • For glycosylation : Employ Koenigs-Knorr conditions (Ag₂CO₃, Brønsted acid) to attach sugar moieties (e.g., glucuronic acid) to the C-4a hydroxyl group .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Conduct accelerated stability studies : Incubate the compound in buffers (pH 2–10) at 40–60°C for 14 days. Monitor degradation via UPLC-UV at 254 nm and identify byproducts using high-resolution MS .
  • Use Arrhenius modeling to extrapolate shelf-life at standard storage conditions (25°C) .

Q. What analytical techniques are critical for characterizing this compound’s solid-state properties?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Determine melting points and polymorphic transitions (heating rate: 10°C/min under N₂).
  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures to identify crystalline phases .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?

Methodological Answer:

  • Use density functional theory (DFT) to calculate transition-state energies for key reactions (e.g., esterification at C-10). Pair with machine learning (e.g., Bayesian optimization) to predict optimal solvent/base combinations .
  • Validate predictions via high-throughput screening in microreactors, monitoring yields via inline IR spectroscopy .

Q. What experimental frameworks resolve contradictions in biological activity data caused by stereochemical impurities?

Methodological Answer:

  • Apply chiral HPLC with a cellulose-based stationary phase to separate enantiomers. Correlate bioactivity (e.g., cytotoxicity assays) with enantiomeric excess (%ee) .
  • Use molecular dynamics simulations to model interactions between stereoisomers and target proteins (e.g., cytochrome P450 enzymes), identifying binding-affinity disparities .

Q. How can researchers design multi-step syntheses while minimizing racemization at sensitive stereocenters?

Methodological Answer:

  • Protect C-10 hydroxyl with a tert-butyldimethylsilyl (TBS) group early in the synthesis to prevent β-elimination during subsequent steps.
  • Use low-temperature Mitsunobu reactions (e.g., DIAD, PPh₃, –20°C) for stereospecific substitutions at C-6a and C-8a .

Q. What methodologies integrate AI-driven experimental design with traditional synthesis for scalable production?

Methodological Answer:

  • Implement closed-loop platforms (e.g., coupling robotic synthesis with real-time LC-MS feedback) to autonomously adjust reaction parameters (temperature, stoichiometry) .
  • Train neural networks on historical reaction data (e.g., yields, purity) to predict optimal catalytic systems (e.g., Pd/C vs. Raney Ni for hydrogenation) .

Q. How can advanced spectroscopic techniques elucidate non-covalent interactions (e.g., host-guest complexes) involving this compound?

Methodological Answer:

  • Perform NMR titration experiments (e.g., ¹H and NOESY) to monitor chemical shift perturbations during binding with cyclodextrins or calixarenes.
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔH, ΔS) and stoichiometry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.